T-3762;Pazufloxacin methanesulfonate;Pazufloxacin mesilate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pazufloxacin Mesylate, also known as Pazucross and T-3762, is a fluoroquinolone antibacterial agent . It is used for the intravenous therapy of several infections . It has shown broad and potent antibacterial activity . It has good efficacy in mice against systemic, pulmonary, and urinary tract infections with gram-positive and gram-negative bacteria, including quinolone-resistant Serratia marcescens and Pseudomonas aeruginosa .

Synthesis Analysis

Pazufloxacin Mesilate is synthesized from commercially available 2,3,4,5-tetrafluorobenzoic acid by an 11-step process with an overall yield of 48% . Another source mentions that Pazufloxacin mesilate was obtained in 94% yield by treatment of its corresponding free amine with methanesulfonic acid in ethanol .Molecular Structure Analysis

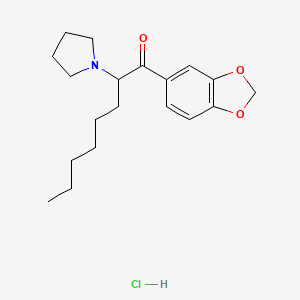

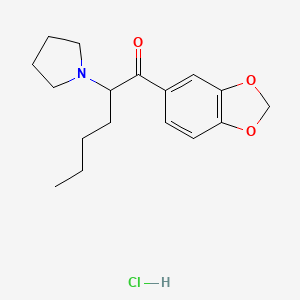

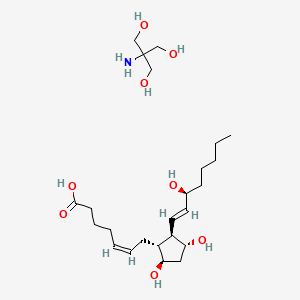

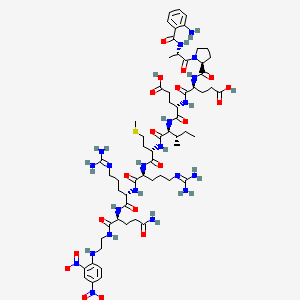

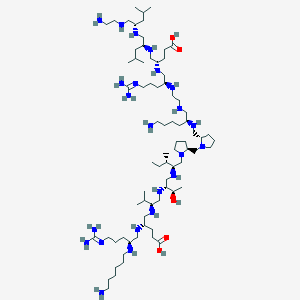

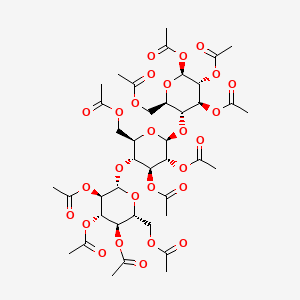

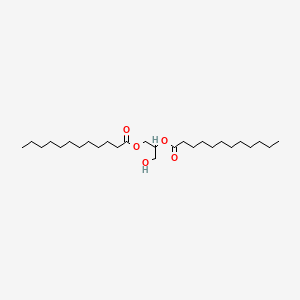

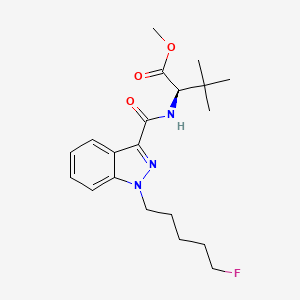

The molecular formula of Pazufloxacin Mesylate is C17H19FN2O7S . It has a molecular weight of 414.41 . The percent composition is C 49.27%, H 4.62%, F 4.58%, N 6.76%, O 27.03%, S 7.74% .Physical and Chemical Properties Analysis

Pazufloxacin Mesylate appears as colorless prisms . It has a melting point of 258-259° (dec) . The optical rotation at 20 degrees Celsius is -64.2° (c = 1 in 1.0N NaOH) .Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

- Pazufloxacin methanesulfonate's pharmacokinetics and pharmacodynamics have been studied to establish appropriate dosage regimens. These studies focus on plasma concentrations and efficacy against various bacterial strains, suggesting its effectiveness in treating acute bacterial infections (Wang et al., 2009).

Antibacterial Activity

- Pazufloxacin has been found effective against a range of pathogens, particularly in respiratory and urinary tract infections. Research indicates its strong antibacterial properties against common pathogens (Yi, 2008).

- The combination of Pazufloxacin with other antibiotics like Cefoperazone/Sulbactam has shown enhanced antibacterial activity against multidrug-resistant bacteria (Shi Yi-xing, 2008).

Analytical Methods

- Analytical methods like HPLC and Densitometric TLC have been developed for determining Pazufloxacin in human plasma, facilitating drug monitoring and research (Abdallah, 2013).

Clinical Trials

- Clinical trials have evaluated Pazufloxacin's efficacy and safety in treating bacterial infections, comparing it with other antibiotics like levofloxacin (Li De-tian, 2005).

Molecular Studies

- Studies on Pazufloxacin's structure using spectroscopy techniques have provided insights into its chemical properties, essential for drug development and optimization (Du Ding-zhun, 2004).

Novel Applications

- A capacitive sensor based on molecularly imprinted polymers for detecting Pazufloxacin has been developed, signifying its potential in therapeutic monitoring and environmental analysis (Zhou Lu et al., 2007).

Prostate Tissue Pharmacokinetics

- Pazufloxacin's pharmacokinetics in prostate tissue have been examined to optimize dosing for prostatitis treatment, showing its effective tissue penetration and therapeutic potential (Kogenta Nakamura et al., 2017).

Eye Drop Formulation

- Research on the formulation of Pazufloxacin mesilate in-situ gelling eye drops highlights its potential in ocular applications, demonstrating its safety and stability (Xiufang Ji, 2008).

Renal Excretion Mechanism

- Studies investigating Pazufloxacin's renal excretion in rats have revealed the potential involvement of P-glycoprotein, contributing to understanding its pharmacological behavior (Akemi Shimizu et al., 2004).

Properties

IUPAC Name |

6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHGFPATQWQARM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657732 |

Source

|

| Record name | 10-(1-Aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136905-87-8 |

Source

|

| Record name | 10-(1-Aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.